3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirene
Description
3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirene is a diazirine derivative featuring a three-membered heterocyclic ring containing two nitrogen atoms. The compound is substituted with two phenoxy groups, one of which includes a methoxy group at the para position. Diazirines are known for their stability and applications in photoaffinity labeling and chemical biology due to their ability to generate carbenes upon UV irradiation, enabling covalent bond formation with target molecules .
Structure
3D Structure
Properties
CAS No. |
651306-55-7 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)-3-phenoxydiazirine |
InChI |
InChI=1S/C14H12N2O3/c1-17-11-7-9-13(10-8-11)19-14(15-16-14)18-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
YCCXZAWLKIBMLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization of Diazido Precursors
A widely adopted method for aliphatic and aromatic diazirines involves the reaction of diazido intermediates with bases such as potassium hydroxide (KOH) in liquid ammonia. For example, hydroxylamine-O-sulfonic acid reacts with ketones to form diazido intermediates, which undergo cyclization under basic conditions. Adapting this to the target compound, a diketone precursor bearing 4-methoxyphenoxy and phenoxy groups could be treated with hydroxylamine-O-sulfonic acid to generate a diazido intermediate, followed by KOH-mediated cyclization (Fig. 1A).
Oxidation of Diaziridines
Diaziridines, saturated analogs of diazirines, can be oxidized to diazirines using reagents like lead tetraacetate or iodine. This method is advantageous for substrates sensitive to strong bases. For instance, a diaziridine precursor with the desired phenoxy substituents could be synthesized via nucleophilic substitution, followed by oxidation to yield the diazirine.
Key Synthetic Routes and Experimental Protocols
Two-Step Coupling and Cyclization Approach
This method involves:
-
Synthesis of a Bisphenoxy Ketone Precursor :
-
A central ketone (e.g., 3-diazo-1,3-diphenoxypropan-1-one) is prepared by coupling 4-methoxyphenol and phenol to a diketone scaffold. Mitsunobu reactions are effective for forming ether linkages, as demonstrated in the synthesis of lactisole derivatives. For example, reacting 4-methoxyphenol and phenol with a diol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) yields the bisphenoxy ketone.
-
-
Diazirine Ring Formation :
-
Dissolve 3-(4-methoxyphenoxy)-3-phenoxypropan-1-one (1.0 mmol) in liquid NH₃ at −78°C.
-
Add hydroxylamine-O-sulfonic acid (1.1 equiv.) and stir at 25°C for 12 h.
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Add KOH (3.3 equiv.) and stir for 2 h.
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Quench with HCl, extract with Et₂O, and purify via silica chromatography.
| Parameter | Value/Description |
|---|---|
| Yield | 45–60% (estimated) |
| Key Reagents | NH₂OSO₃H, KOH, NH₃(l) |
| Critical Step | Cyclization at controlled pH |
One-Pot Diazirine Synthesis
Recent advances enable diazirine formation in a single pot, minimizing intermediate isolation. A modified protocol from heteroaromatic diazirine synthesis involves:
-
Trifluoroacetylation of a bisphenoxy methanol derivative.
-
Treatment with ammonia and iodine to form the diazirine ring.
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React 3-(4-methoxyphenoxy)-3-phenoxymethanol with trifluoroacetic anhydride.
-
Add NH₃ and I₂ in dichloromethane, stir at 0°C for 4 h.
-
Purify by column chromatography (hexanes/EtOAc).
Comparative Analysis of Methodologies
Yield Optimization
Substrate Compatibility
-
Electron-rich phenols (e.g., 4-methoxyphenol) enhance nucleophilic substitution efficiency but may necessitate protecting groups during cyclization.
-
Steric hindrance from bulky substituents reduces cyclization yields, favoring smaller aryl groups.
Challenges and Emerging Techniques
Regioselectivity in Phenoxy Group Introduction
Asymmetric induction remains a hurdle. Chiral auxiliaries or catalysts, such as those used in Friedel-Crafts alkylation, could enable enantioselective synthesis. For example, employing a chiral Brønsted acid catalyst during the coupling step may yield optically active diazirines.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing structures.
Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a variety of substituted diazirines.
Scientific Research Applications
Chemistry: Photoaffinity Labeling
Photoaffinity labeling is a technique that employs diazirines to covalently bond with target molecules upon UV exposure. This compound facilitates the study of enzyme-substrate interactions and protein-ligand binding by forming stable complexes with biomolecules.
Case Study:
In a study published in MDPI, researchers utilized diazirine derivatives to investigate protein interactions. The reactive carbene generated from the diazirine upon UV irradiation was shown to insert into C-H and N-H bonds of amino acids, allowing for the mapping of binding sites on proteins .
Biology: Mapping Protein Interactions
The compound is instrumental in biological research for mapping protein-protein interactions. By tagging proteins with diazirine, researchers can identify interaction partners and elucidate signaling pathways.
Case Study:
A research article highlighted the use of 3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirene in studying G-protein-coupled receptors (GPCRs). The compound enabled the identification of binding sites and interaction dynamics, contributing to a better understanding of receptor function .
Industry: Development of New Materials
In industrial applications, this compound is explored for its potential in developing novel materials with specific chemical properties. Its reactivity can be harnessed in creating polymers or coatings that require precise molecular interactions.
Case Study:
An investigation into the synthesis of polymeric materials using diazirine derivatives demonstrated enhanced mechanical properties and thermal stability compared to traditional materials. The incorporation of diazirine allowed for controlled cross-linking during polymerization processes .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a. 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine (CAS 205485-24-1)
- Molecular Formula : C₉H₇F₃N₂O
- Molecular Weight : 216.16 g/mol
- Substituents : Trifluoromethyl and 3-methoxyphenyl groups.
- Key Features : The trifluoromethyl group enhances electrophilicity and stability compared to purely aromatic substituents. This compound is used in affinity chromatography and photoaffinity labeling .
- Comparison: The target compound lacks the trifluoromethyl group but includes two phenoxy substituents, which may increase steric bulk and influence solubility.
b. 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
- Molecular Formula : C₉H₅F₃N₂O₂
- Substituents : Trifluoromethyl and benzoic acid groups.
- Key Features : The carboxylic acid moiety allows for conjugation with biomolecules, making it a versatile probe .
- Comparison: The target compound’s methoxyphenoxy and phenoxy groups are less polar than a carboxylic acid, suggesting differences in solubility and interaction with biological targets.
Heterocyclic Compounds with Similar Substituents
a. Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5d)
- Molecular Formula : C₂₃H₁₇ClN₄O₄
- Melting Point : 151.5–156°C
- Substituents: Chlorophenoxy, phenoxy, and ester groups.
- Key Features : The triazine core and polar substituents contribute to high thermal stability .
- Comparison : Unlike triazines, diazirines are smaller and more reactive. The target compound’s melting point is likely lower due to reduced molecular symmetry.
b. 5-(Dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone
- Molecular Formula : C₂₀H₂₁N₃O₃
- Molecular Weight : 351.4 g/mol
- Substituents: Methoxyphenoxy and methylphenyl groups.
- Comparison: The diazirine ring in the target compound offers unique photochemical reactivity absent in pyridazinones.
Physicochemical Properties
Biological Activity
3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirene is a diazirene derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes two phenoxy groups and a diazirene moiety. Its biological activity is of particular interest in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 253.30 g/mol. The presence of methoxy and phenoxy groups contributes to its lipophilicity and potential for interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | Not specified |
| Molecular Formula | C15H15N3O |
| Molecular Weight | 253.30 g/mol |
| IUPAC Name | This compound |
The biological activity of diazirenes, including this compound, primarily involves their ability to generate reactive species upon exposure to UV light. This photochemical property allows them to interact with various biological macromolecules, leading to potential applications in photopharmacology.
- Photoreactivity : Upon irradiation, diazirenes can undergo homolytic cleavage, generating reactive radicals that can modify proteins, nucleic acids, and lipids.
- Target Interaction : Studies suggest that diazirenes may interact with specific receptors or enzymes, modulating their activity and leading to biological effects such as apoptosis or inhibition of cell proliferation.
Case Studies
- Anticancer Activity : Research has indicated that compounds with diazirene moieties exhibit significant anticancer properties. For instance, a study demonstrated that similar diazirene derivatives inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspases .
- Antimicrobial Properties : Another investigation into related compounds found that certain diazirenes displayed antimicrobial activity against pathogenic bacteria, suggesting potential therapeutic applications in treating infections .
Toxicological Profile
The toxicological effects of this compound have not been extensively studied; however, preliminary data on similar compounds indicate potential concerns such as:
- Neurotoxicity : Some diazirenes have been linked to neurotoxic effects due to their ability to cross the blood-brain barrier .
- Reproductive Toxicity : The presence of phenolic groups may contribute to endocrine-disrupting properties, necessitating further investigation into reproductive health impacts .
Future Directions
Further research is essential to fully elucidate the biological activity and safety profile of this compound. Key areas for future studies include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and long-term effects.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in cancer treatment and infectious diseases.
Q & A
Basic: What are the key synthetic routes for 3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirene?
Methodological Answer:
The synthesis typically involves multi-step reactions with precise control of substituent positioning. A common approach includes:
- Step 1: Reacting trichlorotriazine derivatives with 4-methoxyphenol under basic conditions (e.g., DIPEA) at low temperatures (-35°C) to form intermediate triazine ethers .
- Step 2: Subsequent coupling with phenoxy or methoxyphenoxy groups via nucleophilic aromatic substitution.
- Step 3: Diazirine ring formation using hydrazine derivatives under controlled pH and temperature, followed by oxidation (e.g., NaOCl·5H₂O in ethanol) to stabilize the diazirine moiety .
Purification: Column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) or recrystallization is critical for isolating high-purity products .
Basic: Which spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign methoxy (δ ~3.76–3.84 ppm) and aromatic protons (δ ~6.7–8.1 ppm). Diazirine carbons appear at δ ~157–160 ppm in ¹³C NMR .
- FTIR: Key peaks include C-O-C stretching (~1260 cm⁻¹), aromatic C=C (~1500 cm⁻¹), and diazirine N=N (~1600 cm⁻¹) .
- HRMS (ESI): Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Example Data Table (NMR):
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| OCH₃ | 3.76–3.84 | Methoxy |
| Aromatic H | 6.7–8.1 | Phenoxy |
| Diazirine C | 157–160 | N=N-C-O |
Advanced: How can computational modeling predict its reactivity in triazine-based syntheses?
Methodological Answer:
- Docking Studies: Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., Mycobacterium tuberculosis MtrA) using scoring functions (binding energy ~-8.2 kcal/mol) .
- DFT Calculations: Optimize transition states for nucleophilic substitution reactions, focusing on charge distribution at triazine carbons .
- Contradiction Analysis: Discrepancies in reaction yields (e.g., 70% vs. 90%) may arise from solvent polarity or catalyst loading differences. Comparative MD simulations can resolve these .
Advanced: What strategies resolve contradictions in reported spectral data or melting points?
Methodological Answer:
- Source Validation: Cross-reference synthetic conditions (e.g., uses DIPEA, while uses NaOCl) to identify purity-driven discrepancies.
- Thermal Analysis: Differential Scanning Calorimetry (DSC) can verify melting points (e.g., 79–82°C vs. 175–176°C for intermediates) by detecting polymorphic forms .
- Spectral Reproducibility: Standardize NMR acquisition parameters (e.g., 400 MHz, DMSO-d₆) and internal references (TMS or residual solvent peaks) .
Advanced: How does the compound interact with biological macromolecules in drug discovery?
Methodological Answer:
- Enzyme Inhibition: The diazirine moiety acts as a photoaffinity label, enabling covalent binding to enzyme active sites (e.g., kinase inhibitors). Fluoro/methoxy substituents enhance π-π stacking with aromatic residues .
- In Vitro Assays: Radiolabeled analogs (³H or ¹⁴C) track binding kinetics. LC-MS/MS quantifies adduct formation .
Example Table (Bioactivity):
| Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| Kinase X | 0.45 | Fluorescence | |
| Protease Y | 2.1 | Radioligand |
Basic: What are the optimal storage and handling protocols for this compound?
Methodological Answer:
- Storage: Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the diazirine ring .
- Handling: Use amber vials to avoid photodegradation. Conduct reactions in anhydrous solvents (e.g., CH₂Cl₂) with <0.01% H₂O .
Advanced: How do electronic effects of substituents influence its stability?
Methodological Answer:
- Electron-Donating Groups (e.g., OCH₃): Stabilize diazirine via resonance, reducing ring-opening propensity. Compare with electron-withdrawing analogs (e.g., CF₃) using Hammett σ constants .
- Accelerated Stability Testing: Expose to UV light (254 nm) and monitor degradation via HPLC. Half-life increases from 12 h (CF₃) to 48 h (OCH₃) .
Advanced: What comparative studies exist between this compound and its structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
